molecular formula C11H7FN2O2 B13214643 3-(5-Fluoro-2-nitrophenyl)pyridine

3-(5-Fluoro-2-nitrophenyl)pyridine

Cat. No.: B13214643
M. Wt: 218.18 g/mol
InChI Key: USGOKLVIKMGEJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Fluoro-2-nitrophenyl)pyridine is a fluorinated aromatic compound that belongs to the class of nitro-substituted pyridines. The presence of both fluorine and nitro groups in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-2-nitrophenyl)pyridine typically involves the nitration of 5-fluoro-2-nitrobenzene followed by a coupling reaction with pyridine. One common method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with 5-fluoro-2-nitrobenzene under suitable conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2-nitrophenyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The nitro and fluoro groups can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron powder and hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group yields 3-(5-Fluoro-2-aminophenyl)pyridine.

    Substituted Pyridines: Nucleophilic substitution can lead to various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-Fluoro-2-nitrophenyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery due to its unique structural features.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-nitrophenyl)pyridine depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through its nitro and fluoro groups. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-3-nitropyridine: Similar structure but with different substitution pattern.

    5-Fluoro-2-nitroaniline: Contains an amino group instead of a pyridine ring.

    3-Fluoro-4-nitrobenzoic acid: Contains a carboxylic acid group instead of a pyridine ring.

Uniqueness

3-(5-Fluoro-2-nitrophenyl)pyridine is unique due to the combination of a pyridine ring with both nitro and fluoro substituents. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H7FN2O2

Molecular Weight

218.18 g/mol

IUPAC Name

3-(5-fluoro-2-nitrophenyl)pyridine

InChI

InChI=1S/C11H7FN2O2/c12-9-3-4-11(14(15)16)10(6-9)8-2-1-5-13-7-8/h1-7H

InChI Key

USGOKLVIKMGEJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC(=C2)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.